molecular formula ClH4N B120650 Ammonium-15N chloride CAS No. 39466-62-1

Ammonium-15N chloride

Cat. No.: B120650
CAS No.: 39466-62-1
M. Wt: 54.48 g/mol
InChI Key: NLXLAEXVIDQMFP-IEOVAKBOSA-N
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Description

Ammonium-15N chloride (15NH4Cl) is a stable isotope-labeled compound in which the nitrogen atom is enriched with the non-radioactive isotope 15N (≥98 atom % purity) . It has a molecular formula of 15NH4Cl and a molecular weight of 54.48 g/mol . This compound is a white crystalline solid with a melting point of 340°C (sublimation) and high solubility in water (37.2 g/100 mL at 20°C) .

Biological Activity

Ammonium-15N chloride (NH₄Cl) is a stable isotope-labeled compound widely used in biological and environmental research. Its unique properties allow for various applications, particularly in studying nitrogen metabolism and synaptic transmission. This article explores the biological activity of this compound, focusing on its effects on cellular processes, potential toxicity, and its role in clinical research.

Ammonium chloride is known to influence various biological processes primarily through its role as a nitrogen source and its effects on cellular ion balance. Key mechanisms include:

  • Nitrogen Metabolism : As a nitrogen source, NH₄Cl participates in the nitrogen cycle, which is essential for amino acid synthesis and other metabolic pathways.
  • pH Regulation : NH₄Cl can alter intracellular pH levels, affecting enzyme activity and cellular function.
  • Synaptic Transmission : Studies indicate that NH₄Cl can modulate synaptic transmission by affecting neurotransmitter release and neuronal excitability. For instance, acute exposure to NH₄Cl has been shown to reduce excitatory synaptic transmission in hippocampal neurons, indicating its potential impact on learning and memory processes .

Case Studies

  • Neuronal Effects :
    In a study examining the effects of NH₄Cl on CA1 pyramidal neurons, it was found that concentrations as low as 5 mM could significantly reduce excitatory synaptic transmission. The study highlighted the role of astrocytes in mediating these effects, suggesting that NH₄Cl influences glutamine synthetase activity, which is crucial for ammonia clearance in the brain .
  • Toxicological Impact :
    A case report detailed a severe incident involving intentional ingestion of ammonium chloride, leading to significant gastrointestinal and pulmonary injuries. This incident underscores the potential toxicity of ammonium chloride when ingested in large amounts, illustrating its hazardous effects on human health .
  • Ureagenesis Studies :
    Clinical trials utilizing this compound have focused on measuring ureagenesis capacity in patients with urea cycle disorders. These studies leverage the stable isotope's ability to trace nitrogen metabolism pathways, providing insights into metabolic dysfunctions .

Table 1: Summary of Biological Effects of this compound

Biological ActivityEffect/OutcomeReference
Synaptic TransmissionReduced excitatory transmission at 5 mM
Nitrogen IncorporationUsed as a tracer for nitrogen metabolism studies
ToxicitySevere gastrointestinal injury from ingestion
Ureagenesis MeasurementValidated clinical trial for urea cycle disorders

Implications for Research

The biological activity of this compound extends beyond basic research into practical applications in clinical settings. Its role as a tracer in metabolic studies allows researchers to gain insights into complex biochemical pathways. Furthermore, understanding its toxicological profile is crucial for ensuring safe handling and application in both laboratory and clinical environments.

Q & A

Basic Research Questions

Q. How can ammonium-15N chloride be synthesized for isotopic labeling applications?

this compound is synthesized by reacting 15N-enriched ammonia gas with hydrochloric acid: 15NH3+HCl15NH4Cl\text{15NH}_3 + \text{HCl} \rightarrow \text{15NH}_4\text{Cl} The purity of the product depends on the isotopic enrichment of the starting ammonia (typically ≥98 atom% 15N). Post-synthesis, purification via sublimation (melting point: 340°C) ensures removal of residual solvents or impurities. This method is critical for producing material suitable for tracer studies and NMR spectroscopy .

Q. What experimental considerations are required when using this compound as an internal standard in LC-MS/MS?

When quantifying ammonia or nitrogen-containing metabolites, prepare a 7-point calibration curve using ammonium-15N,d4 chloride (≥98 atom% 15N) to account for matrix effects. Ensure the internal standard has distinct mass-to-charge (m/z) ratios to avoid spectral overlap. For example, in LC-MS/MS, monitor transitions like m/z 18→17 (15NH4+) and m/z 17→16 (14NH4+) for accurate quantification .

Q. How is this compound used to evaluate nitrogen fertilizer uptake efficiency in plants?

Design a hydroponic or soil-based experiment where plants are treated with 15N-enriched ammonium chloride (e.g., 60 atom% 15N). After a growth period, harvest tissues and analyze 15N incorporation via isotope ratio mass spectrometry (IRMS) or elemental analysis-isotope ratio mass spectrometry (EA-IRMS). Compare 15N/14N ratios in roots, shoots, and soil to quantify nitrogen assimilation and leaching .

Advanced Research Questions

Q. How can isotopic impurities in this compound affect photoacoustic gas analysis?

Even high-purity this compound (≥98 atom% 15N) may contain <2% 14N, which generates trace 14NH3 during thermal decomposition. This contamination can lead to false signals in isotope-selective detectors. To mitigate, calibrate instruments using gas generated from both pure 15NH4Cl and 14NH4Cl, and subtract background 14NH3 signals computationally. This approach is critical for studies analyzing isotopic cross-talk in environmental or atmospheric chemistry .

Q. What methodologies are recommended for resolving contradictions in 15N-NMR data caused by dynamic nuclear polarization (DNP) effects?

In proteins labeled with 15N via this compound, DNP can distort signal intensities due to hyperpolarization artifacts. To address this, use cross-polarization magic-angle spinning (CP-MAS) NMR with low-temperature probes (e.g., 100 K) and optimize microwave irradiation power. Validate results by comparing with non-DNP spectra acquired at natural isotopic abundance .

Q. How should researchers design experiments to track de novo protein synthesis in microbial systems using 15N labeling?

Supplement microbial cultures with this compound (e.g., 99 atom% 15N) as the sole nitrogen source. After incubation, lyse cells and digest proteins with trypsin. Analyze peptides via LC-MS/MS, focusing on mass shifts (M+1) in nitrogen-containing residues. Normalize data using a heavy isotope-labeled internal standard (e.g., 15N2-lysine) to correct for technical variability .

Q. What strategies are effective for minimizing spectral interference in 1H-NMR when quantifying this compound in complex matrices?

Use heteronuclear single quantum coherence (HSQC) NMR to separate 15NH4+ signals from 1H background noise. For quantitative analysis, integrate the 15N-coupled 1H signal at δ 6.8–7.2 ppm and compare against a calibration curve prepared with known concentrations of this compound dissolved in deuterated solvents (e.g., D2O) .

Q. Methodological Best Practices

  • Purity Validation : Always confirm isotopic enrichment via EA-IRMS or isotope-specific NMR before experimental use .
  • Contamination Control : Store this compound in airtight, hygroscopic-resistant containers (e.g., amber glass with phenolic caps) to prevent moisture absorption and isotopic exchange .
  • Data Normalization : In tracer studies, normalize 15N uptake data to plant biomass or soil nitrogen content to account for variability in environmental conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Isotopic Variants of Ammonium Chloride

Property Ammonium-14N Chloride (14NH4Cl) Ammonium-15N Chloride (15NH4Cl)
Isotopic Purity Natural abundance (99.6% 14N) ≥98 atom % 15N
Molecular Weight 53.49 g/mol 54.48 g/mol
Applications General-purpose reagent Isotopic tracing, NMR, metabolic studies
Cost Low High (due to enrichment process)

Key Insight : 15NH4Cl provides a detectable isotopic signature for advanced analytical techniques, whereas 14NH4Cl is unsuitable for isotope-based research .

Other 15N-Labeled Ammonium Salts

Compound Formula Key Applications Distinguishing Features vs. 15NH4Cl
Ammonium-15N sulfate (15NH4)2SO4 Fertilizer studies, protein crystallization Provides sulfate counterion; used in soil pH modulation
Urea-15N2 15NH2CONH2 Renal function studies, nitrogen metabolism Organic form; slower nitrogen release
Potassium-15N nitrate K15NO3 Plant nitrate uptake assays Supplies potassium; preferred for nitrate-specific studies

Key Insight : 15NH4Cl is preferred for rapid ammonium ion delivery, while urea-15N2 and nitrate salts are used for delayed or specific nitrogen metabolic pathways .

Non-Ammonium 15N-Labeled Compounds

Compound Formula Key Applications Comparison with 15NH4Cl
Glycine-15N 15NH2CH2COOH Human metabolic pool analysis Organic nitrogen source; slower assimilation
Methylamine-15N hydrochloride 15NH3CH3·HCl Small-molecule NMR studies Contains methyl group; altered solubility and reactivity

Key Insight: Glycine-15N and methylamine-15N hydrochloride are tailored for specific organic studies, whereas 15NH4Cl serves as a universal inorganic nitrogen tracer .

Research Findings and Data Tables

Table 2: Commercial Availability and Specifications

Supplier Isotopic Purity Packaging Price (1 g)
Santa Cruz Biotechnology ≥98 atom % 15N 250 mg, 1 g, 10 g $60–$1,002
IsotopeShop.com 60–99 atom % 15N 1 g, 400 g Custom pricing
Toronto Research Chemicals ≥98 atom % 15N 250 mg–100 g Research-grade

Properties

IUPAC Name

azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/ClH.H3N/h1H;1H3/i;1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXLAEXVIDQMFP-IEOVAKBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH4+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[15NH4+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

ClH4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

54.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39466-62-1
Record name Ammonium 15N chloride,
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sodium ammonium phosphate and ammonium chloride are prepared from an ammonium phosphate (e.g., diammonium phosphate) and sodium chloride in water. The crystallization of sodium ammonium phosphate may take place between -10° C. to 40° C. Using the present invention, technical grade sodium ammonium phosphate and ammonium chloride can be produced from fertilizer grade diammonium phosphate.
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Synthesis routes and methods II

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Vanadates, such as butyl vanadate, have been prepared by reacting vanadium oxytrichloride with an excess of butyl alcohol in the presence of ammonia to form butyl vanadate and ammonium chloride. The butyl vanadate solution was separated from the ammonium chloride crystals by filtration. However, since the crystalline ammonium chloride has a tendency to plug the filter, it is difficult to filter off the butyl vanadate. Moreover, the filtration step must be conducted in a closed system to prevent hydrolysis of the butyl vanadate, thus resulting in an expensive process.
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Synthesis routes and methods III

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There is added to the atmosphere above the reaction mixture over a 4 to 5 hour period, 50.8 kg (2.983 k moles) of ammonia gas, while maintaining a temperature of 10° to 45° C., to a mixture of 1225 kg of a 22.3% solution of cyanuric chloride (273.1 kg; 1.481 k moles) in toluene at 45° C. There is obtained a thick reaction mass of 2-amino-4,6-dichloro-1,3,5-triazine and ammonium chloride. The mixture is cooled to 5°-10° C. and 334 kg of methanol is added. There is obtained a mixture which is referred to hereinafter as the "first mixture."
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Synthesis routes and methods IV

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0.7 g (2.02 mmol) of N-cyano-N'-2-(imidazol-4-yl)ethyl-N"-[3-[(5-methylimidazol-4-yl)methylthio]propyl]guanidine are heated under reflux in 30 ml of 18% hydrochloric acid for 6 hours and evaporated to dryness, leaving 0.98 g (100%) of a turbid oil of ammonium chloride and N-[2-(imidazol-4-yl)ethyl]-N'-[3-[(5-methylimidazol-4-yl)methylthio]propyl]guanidine trihydrochloride as residue.
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Synthesis routes and methods V

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A mixture of 2-(4-Methoxy-phenyl)-thiazole-4-carboxylic acid ethyl ester and lithium hydroxide monohydrate (2.0 mmol, 84 mg) was diluted with a 2:1 mixture of THF:H2O (6 mL), and the resulting reaction was allowed to stir at room temperature for about 15 hours. The reaction mixture was then acidified using aqueous HCl (1 M, 10 mL), then dried via lyophilization to provide 2-(4-Methoxy-phenyl)-thiazole-4-carboxylic acid as an ammonium chloride salt. HPLC-MS RT. 1.37 minutes; mass calculated for formula C11H9NO3S 235.03, observed LCMS m/z 236.10 (M+H).
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